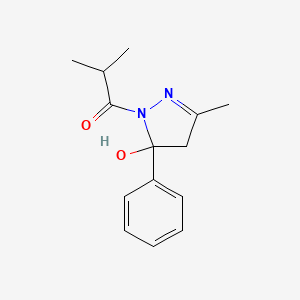
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as IMPY, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit interesting biological activities.
Mécanisme D'action
The mechanism of action of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves its ability to bind to amyloid-beta plaques. This binding is thought to occur through the formation of hydrogen bonds between the hydroxyl group of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and the carbonyl group of amyloid-beta. This binding property of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be utilized for imaging amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit low toxicity and good stability in biological systems. It has been shown to have good blood-brain barrier penetration, which makes it a promising candidate for imaging amyloid-beta plaques in the brain. In addition to its diagnostic potential, 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its selectivity for amyloid-beta plaques. This selectivity allows for the specific imaging of amyloid-beta plaques in the brain, which can aid in the diagnosis and monitoring of Alzheimer's disease. However, one of the limitations of using 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is its relatively low binding affinity for amyloid-beta plaques compared to other imaging agents.
Orientations Futures
There are several future directions for the research on 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One of the areas of interest is the development of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol derivatives with increased binding affinity for amyloid-beta plaques. Another potential direction is the use of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol for the imaging of other protein aggregates in the brain, such as tau protein aggregates, which are also associated with Alzheimer's disease. Furthermore, the potential therapeutic applications of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in the treatment of Alzheimer's disease and other neurodegenerative disorders warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be achieved through various methods. One of the commonly used methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to yield the final product, 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol.
Applications De Recherche Scientifique
1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential use as a diagnostic tool for Alzheimer's disease. It has been found that 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can selectively bind to amyloid-beta plaques, which are one of the hallmarks of Alzheimer's disease. This binding property of 1-isobutyryl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be utilized to detect the presence and distribution of amyloid-beta plaques in the brain, which can aid in the early diagnosis of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)13(17)16-14(18,9-11(3)15-16)12-7-5-4-6-8-12/h4-8,10,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPTWLYHJAIQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[4-(diethylamino)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5083687.png)

![1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5083690.png)
![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N-diethyl-N-methyl-1-butanaminium iodide](/img/structure/B5083696.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5083703.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5083740.png)
![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)

![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)
![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)